
n,n'-Trimethylene-1,10-*phenanthrolinium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N’-Trimethylene-1,10-phenanthrolinium dibromide can be synthesized through a reaction involving 1,10-phenanthroline hydrate and 1,3-dibromopropane. The process involves heating a mixture of 1,10-phenanthroline hydrate and 1,3-dibromopropane in toluene at 70°C with magnetic stirring. The hot colorless solution is then stirred at 110°C for 4 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is washed with n-hexane and dried under reduced pressure to yield the compound .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Trimethylene-1,10-phenanthrolinium dibromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is often used as an electron carrier in photochemical reactions .
Common Reagents and Conditions: The compound is typically used in reactions involving metal ions, where it forms complexes with metals such as iron, cobalt, and nickel . These reactions often occur under conditions that facilitate the formation of stable complexes.
Major Products Formed: The major products formed from reactions involving N,N’-Trimethylene-1,10-phenanthrolinium dibromide are typically metal complexes, which are used in various applications, including catalysis and photochemical processes .
Aplicaciones Científicas De Investigación
N,N’-Trimethylene-1,10-phenanthrolinium dibromide has a wide range of scientific research applications. It is used in chemistry as an electron carrier in photochemical reactions . In biology, it is used to study the interactions between metal ions and biological molecules . In industry, it is used in the synthesis of organic salts and other chemical compounds .
Mecanismo De Acción
The mechanism of action of N,N’-Trimethylene-1,10-phenanthrolinium dibromide involves its ability to form complexes with metal ions. It acts as an inhibitor of metallopeptidases by chelating the metal ions required for catalytic activity, thereby leaving an inactive apoenzyme . This mechanism is particularly effective against zinc metallopeptidases .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N,N’-Trimethylene-1,10-phenanthrolinium dibromide include 1,10-phenanthroline, neocuproine, and bathocuproine . These compounds also form complexes with metal ions and have similar applications in chemistry and biology.
Uniqueness: What sets N,N’-Trimethylene-1,10-phenanthrolinium dibromide apart from its similar compounds is its specific structure, which allows it to form stable complexes with a wide range of metal ions. This makes it particularly useful in photochemical reactions and as an inhibitor of metallopeptidases .
Propiedades
Fórmula molecular |
C15H14Br2N2 |
|---|---|
Peso molecular |
382.09 g/mol |
Nombre IUPAC |
1,5-diazoniatetracyclo[7.6.2.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene;dibromide |
InChI |
InChI=1S/C15H14N2.2BrH/c1-4-12-6-7-13-5-2-9-17-11-3-10-16(8-1)14(12)15(13)17;;/h1-2,4-9H,3,10-11H2;2*1H/q+2;;/p-2 |
Clave InChI |
LSLXHGOHQCKZJA-UHFFFAOYSA-L |
SMILES canónico |
C1C[N+]2=CC=CC3=C2C4=C(C=CC=[N+]4C1)C=C3.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
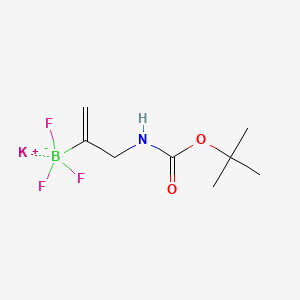
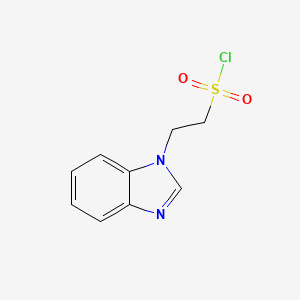
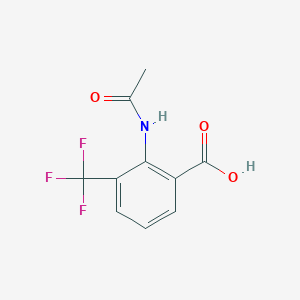
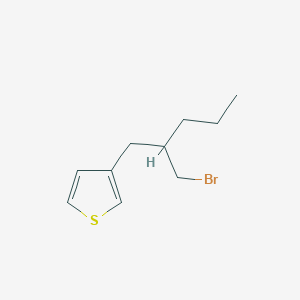
![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
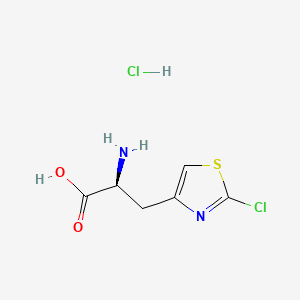
![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)
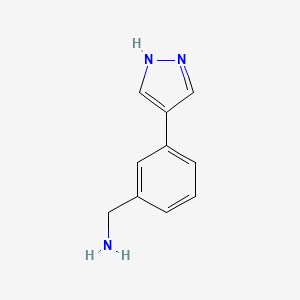
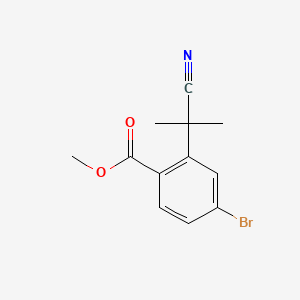

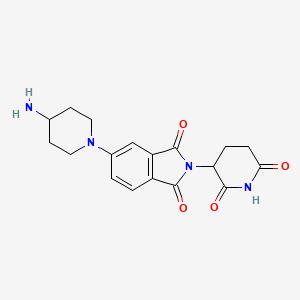
![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)
![1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)
